molecular formula C12H13NO4S B1318543 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone CAS No. 919751-89-6

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone

Cat. No.: B1318543
CAS No.: 919751-89-6
M. Wt: 267.3 g/mol
InChI Key: LRHMRKQEBZKXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone is a synthetic organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring with an ethyl group, a hydroxyl group, and a dioxido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzothiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylation: The hydroxyl group is typically introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Dioxido Group Addition: The dioxido group is introduced by oxidation of the sulfur atom in the benzothiazine ring, commonly using oxidizing agents like potassium permanganate or sodium periodate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone can be compared with other benzothiazine derivatives, such as:

    1,2-Benzothiazine-1,1-dioxide: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and biological activities.

    2-Ethyl-4-hydroxy-1,2-benzothiazine-1,1-dioxide: Similar structure but without the ethanone group, leading to variations in reactivity and application.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethyl-4-hydroxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-13-11(8(2)14)12(15)9-6-4-5-7-10(9)18(13,16)17/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHMRKQEBZKXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589660
Record name 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919751-89-6
Record name 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.